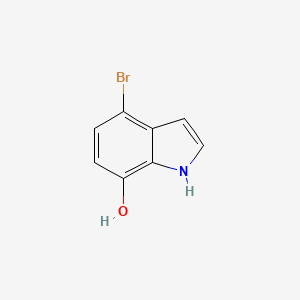![molecular formula C19H22ClN3O3 B1394219 2-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-6-(4-methoxy-phenyl)-2H-pyridazin-3-one CAS No. 1229626-96-3](/img/structure/B1394219.png)
2-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-6-(4-methoxy-phenyl)-2H-pyridazin-3-one
Descripción general
Descripción
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidines play a significant role in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidones, which serve as precursors to the piperidine ring, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .Molecular Structure Analysis
The compound contains a piperidine ring, a pyridazinone ring, and a methoxyphenyl group. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Aplicaciones Científicas De Investigación
Structural and Electronic Properties
- Anticonvulsant Compounds: Research on anticonvulsant compounds includes a study of crystal structures related to substituted pyridazines, which provides insights into their structural and electronic properties. This includes 1-[6-(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol and 1-[5-(4-methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol. These studies reveal information about the orientation and delocalization in the compounds, contributing to the understanding of similar compounds like the one (Georges, Vercauteren, Evrard, & Durant, 1989).
Pharmacological Properties
Analgesic and Antiparkinsonian Activities
A study on substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, closely related to the chemical , showed significant analgesic and antiparkinsonian activities, comparable to reference drugs like Valdecoxib® and Benzatropine®. These findings suggest potential applications in pain management and Parkinson's disease treatment (Amr, Maigali, & Abdulla, 2008).
Antiarrhythmic and Antihypertensive Effects
Another related study investigated the antiarrhythmic and antihypertensive effects of pyrrolidin-2-one and pyrrolidine derivatives, indicating potential applications in cardiovascular therapeutics. The antiarrhythmic and hypotensive effects were linked to alpha-adrenolytic properties, which could be relevant to compounds with similar structures (Malawska et al., 2002).
Synthesis and Characterization
- Novel Synthesis Approaches: Research on the synthesis of novel 4-amino-5-(disubstituted amino)-2-phenyl-2H-pyridazin-3-ones provides insights into synthetic methodologies that could be applicable to the compound . These approaches are important for developing new pharmacologically active compounds (Konečný et al., 1997).
Antimicrobial Activity
- Antimicrobial Properties: Studies on pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine and thieno[2,3-c]pyridazine derivatives demonstrate antimicrobial activities. Such research is crucial for developing new antimicrobial agents, especially considering the structural similarity of these compounds to the one (El-Dean & Radwan, 1999).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-6-(4-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-26-16-4-2-15(3-5-16)17-6-7-18(24)23(21-17)13-14-8-10-22(11-9-14)19(25)12-20/h2-7,14H,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRTXBMIUFZYKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B1394147.png)
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1394148.png)

![tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1394153.png)
![Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1394154.png)

